molecular formula C22H27N5O4 B14803012 1-[(2S,3S,4R)-8-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine

1-[(2S,3S,4R)-8-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine

Cat. No.: B14803012
M. Wt: 425.5 g/mol
InChI Key: VBLSIEADUAQFCC-LZNRXBQRSA-N
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Description

1-[(2S,3S,4R)-8-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine is a complex organic compound with a unique structure that includes a chromen ring, an amino group, and a cyanoguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S,3S,4R)-8-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis include:

    Formation of the chromen ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the amino group: This step may involve the use of amination reactions, where an amino group is introduced into the chromen ring.

    Addition of the dimethoxymethyl group: This can be done through a methylation reaction using dimethyl sulfate or a similar reagent.

    Formation of the cyanoguanidine moiety: This step involves the reaction of a suitable precursor with cyanamide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(2S,3S,4R)-8-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-[(2S,3S,4R)-8-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine exerts its effects is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to produce its effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2S,3S,4R)-8-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine is unique due to the presence of the cyanoguanidine moiety, which is not commonly found in similar compounds. This unique structure may confer specific properties that make it valuable for certain applications.

Properties

Molecular Formula

C22H27N5O4

Molecular Weight

425.5 g/mol

IUPAC Name

1-[(2S,3S,4R)-8-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine

InChI

InChI=1S/C22H27N5O4/c1-22(20(29-2)30-3)19(28)17(15-10-7-11-16(24)18(15)31-22)27-21(26-13-23)25-12-14-8-5-4-6-9-14/h4-11,17,19-20,28H,12,24H2,1-3H3,(H2,25,26,27)/t17-,19+,22+/m1/s1

InChI Key

VBLSIEADUAQFCC-LZNRXBQRSA-N

Isomeric SMILES

C[C@]1([C@H]([C@@H](C2=C(O1)C(=CC=C2)N)NC(=NCC3=CC=CC=C3)NC#N)O)C(OC)OC

Canonical SMILES

CC1(C(C(C2=C(O1)C(=CC=C2)N)NC(=NCC3=CC=CC=C3)NC#N)O)C(OC)OC

Origin of Product

United States

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